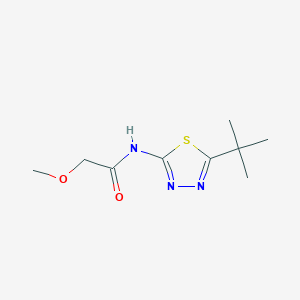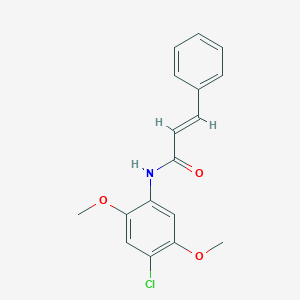
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
説明
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DTT, is a sulfur-containing heterocyclic compound. It has been widely used in scientific research due to its unique chemical structure and properties.
作用機序
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one works by breaking disulfide bonds in proteins, which are important for protein structure and stability. The thiol group in 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one attacks the sulfur atom in the disulfide bond, resulting in the formation of two thiol groups. This reaction reduces the disulfide bond to two sulfhydryl groups, which can be further modified or oxidized.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It can affect protein structure and function by breaking disulfide bonds, which can lead to changes in enzyme activity, protein stability, and protein-protein interactions. 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a highly effective reducing agent for disulfide bonds in proteins, and it is relatively inexpensive and easy to use. However, 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It can be toxic to cells at high concentrations, and it can also interfere with some protein assays and experiments.
将来の方向性
There are several future directions for the use of 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research. One area of interest is the development of new and more effective reducing agents for disulfide bonds in proteins. Another area of interest is the use of 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one in the study of protein-protein interactions and protein folding. Additionally, 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one may have potential therapeutic applications for diseases such as cancer and neurodegenerative disorders.
科学的研究の応用
3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been widely used in scientific research as a reducing agent for disulfide bonds in proteins. It is also used as a thiol-specific reagent for the modification of cysteine residues in proteins. 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is particularly useful in protein biochemistry and molecular biology experiments, such as protein purification, protein folding, and enzyme assays.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAFOZVLSPGZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937765 | |
| Record name | 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
17046-34-3 | |
| Record name | Rhodanine, 3-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC225367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-decoxypropanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ8MG424V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)








![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)

![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)
![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)
